Acetyl-(4-methylanilino)cyanamide
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Overview
Description
Acetyl-(4-methylanilino)cyanamide is an organic compound that belongs to the class of cyanamides Cyanamides are known for their unique nitrogen-carbon-nitrogen (NCN) connectivity, which imparts distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-(4-methylanilino)cyanamide typically involves the reaction of 4-methylaniline with acetyl cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common methods include:
Direct Reaction: Mixing 4-methylaniline with acetyl cyanide in the presence of a catalyst at room temperature.
Solvent-Free Method: Stirring 4-methylaniline with acetyl cyanide without any solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Acetyl-(4-methylanilino)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The acetyl and cyanamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted cyanamides, amines, and oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
Acetyl-(4-methylanilino)cyanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetyl-(4-methylanilino)cyanamide involves its interaction with specific molecular targets. The compound’s unique NCN connectivity allows it to participate in various biochemical pathways. It can act as an electrophile or nucleophile, depending on the reaction environment .
Comparison with Similar Compounds
Similar Compounds
N-Cyanoacetamides: These compounds share the cyanamide moiety and are used in similar applications.
Substituted Cyanamides: Compounds with different substituents on the cyanamide group, such as alkyl or aryl groups.
Uniqueness
Acetyl-(4-methylanilino)cyanamide is unique due to its specific acetyl and 4-methylanilino substituents, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
191028-19-0 |
---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.218 |
IUPAC Name |
acetyl-(4-methylanilino)cyanamide |
InChI |
InChI=1S/C10H11N3O/c1-8-3-5-10(6-4-8)12-13(7-11)9(2)14/h3-6,12H,1-2H3 |
InChI Key |
RNOKRIRPGPLUIV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NN(C#N)C(=O)C |
Synonyms |
Acetic acid, 1-cyano-2-(4-methylphenyl)hydrazide |
Origin of Product |
United States |
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